molecular formula C22H26N2O3 B2890381 N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421515-79-8

N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B2890381
CAS No.: 1421515-79-8
M. Wt: 366.461
InChI Key: VEROZSCJLZCXKH-UHFFFAOYSA-N
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Description

N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (CAS 1421515-79-8) is a chemical compound with the molecular formula C 22 H 26 N 2 O 3 and a molecular weight of 366.5 g/mol . It features a 1,9-dioxa-4-azaspiro[5.5]undecane core structure, a scaffold of significant interest in medicinal chemistry and synthetic organic chemistry . The 1,9-dioxa-4-azaspiro[5.5]undecane architecture can be efficiently synthesized via novel methods such as a Prins cascade cyclization, which offers a pathway to create this spirocyclic system . While the specific biological profile and research applications of this exact compound are still an area of active investigation, spirocyclic systems analogous to its core structure are recognized as privileged scaffolds in drug discovery. For instance, closely related 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors and investigated as orally active drug candidates for the treatment of chronic kidney diseases . This suggests potential research applications in pharmacology and enzymology. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-21(24-13-16-27-22(17-24)11-14-26-15-12-22)23-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEROZSCJLZCXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multi-step organic reactions. The starting materials often include benzhydryl chloride and 1,9-dioxa-4-azaspiro[5.5]undecane. The reaction conditions usually require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The purification steps may include crystallization, distillation, or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzhydryl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .

Scientific Research Applications

Chemistry: In chemistry, N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential use in treating various diseases. Its unique structure allows it to modulate specific biological pathways, making it a promising lead compound in drug discovery.

Industry: In the industrial sector, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the spirocyclic structure provides rigidity and specificity. This compound can modulate various biological pathways by binding to enzymes, receptors, or other proteins, thereby influencing their activity.

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following compounds share the spiro[5.5]undecane core but differ in substituents and heteroatom arrangements:

N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
  • Molecular Formula : C₁₅H₂₀N₂O₃
  • Molecular Weight : 276.33 g/mol
  • Substituents : Phenyl group at the carboxamide nitrogen.
  • Key Features: Retains the dioxa-aza spiro core but replaces benzhydryl with a smaller phenyl group. This compound is a direct structural analog and could serve as a lead in medicinal chemistry studies .
1,9-Dioxaspiro[5.5]undecane-4-carboxylic Acid
  • Molecular Formula : C₁₀H₁₆O₄
  • Molecular Weight : ~200.23 g/mol (calculated).
  • Substituents : Carboxylic acid at position 4.
  • This compound may serve as a precursor for ester or amide derivatives, such as the target compound .
4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic Acid
  • Molecular Formula: C₂₄H₂₅NO₆
  • Molecular Weight : 423.47 g/mol
  • Substituents : Fmoc-protected amine and carboxylic acid.
  • Key Features : The Fmoc group enables use in solid-phase peptide synthesis. The dual functional groups (carboxylic acid and Fmoc) suggest utility as a bifunctional building block in organic chemistry .
9-Benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane
  • Molecular Formula : C₂₀H₂₈N₂
  • Molecular Weight : 296.46 g/mol (calculated).
  • Substituents : Benzyl and cyclobutyl groups on a diazaspiro core.
  • Applications may include kinase inhibitors or GPCR modulators .
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : ~313.40 g/mol (calculated).
  • Substituents : Cyclopropylamine and phenyl groups.

Comparative Analysis Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Applications
N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide Not provided Benzhydryl, carboxamide ~350 (estimated) High lipophilicity; drug candidate
N-phenyl analog C₁₅H₂₀N₂O₃ Phenyl, carboxamide 276.33 Medicinal chemistry lead
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid C₁₀H₁₆O₄ Carboxylic acid 200.23 Synthetic precursor
Fmoc-carboxylic acid derivative C₂₄H₂₅NO₆ Fmoc, carboxylic acid 423.47 Peptide synthesis intermediate
9-Benzyl-3-cyclobutyl diazaspiro C₂₀H₂₈N₂ Benzyl, cyclobutyl 296.46 Kinase/GPCR modulation
N-cyclopropyl oxa-aza spiro C₁₈H₂₃N₃O₂ Cyclopropylamine, phenyl 313.40 Chiral scaffold development

Key Findings from Structural Comparisons

Substituent Effects: Benzhydryl vs. Phenyl: The benzhydryl group in the target compound enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to the phenyl analog . Carboxamide vs.

Heteroatom Arrangements :

  • Dioxa-Aza vs. Diazaspiro : The diazaspiro analog (two nitrogens) exhibits higher basicity, enabling protonation at physiological pH, whereas the dioxa-aza core is more polar and may favor specific binding pockets .

Applications :

  • The Fmoc derivative’s bifunctionality highlights its role in automated synthesis platforms, while the cyclopropylamine-containing spiro compound may serve as a chiral ligand or pharmacophore .

Biological Activity

N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O3C_{22}H_{26}N_{2}O_{3} with a molecular weight of 366.5 g/mol. Its structure includes a spirocyclic backbone that contributes to its biological activity and stability.

PropertyValue
Molecular FormulaC22H26N2O3C_{22}H_{26}N_{2}O_{3}
Molecular Weight366.5 g/mol
StructureSpirocyclic

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzhydryl group enhances hydrophobic interactions with protein targets, while the spirocyclic structure provides rigidity and specificity, allowing it to modulate biological pathways effectively.

Pharmacological Potential

Research indicates that this compound may serve as a pharmacophore in drug design due to its ability to inhibit specific enzymes and receptors involved in disease processes. Notably, it has shown promise as an inhibitor of soluble epoxide hydrolase (sEH), which plays a critical role in inflammatory responses and chronic kidney diseases.

Case Study: Soluble Epoxide Hydrolase Inhibition

A study highlighted the development of 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds as potent sEH inhibitors. One derivative demonstrated significant efficacy in lowering serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis when administered orally at a dosage of 30 mg/kg. This suggests that derivatives of this compound could be viable candidates for treating chronic kidney diseases .

Comparative Analysis with Similar Compounds

When compared to similar compounds, this compound exhibits unique properties that enhance its therapeutic potential:

Compound NameKey Feature
N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane Similar spirocyclic structure
N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane Variations in biological activity
1,3-dioxane derivatives Less specificity in target interaction

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from benzhydryl chloride and 1,9-dioxa-4-azaspiro[5.5]undecane. The reaction conditions often require bases such as sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO at elevated temperatures .

Research Applications

This compound is not only valuable in drug development but also serves as an intermediate for synthesizing more complex molecules in organic chemistry . Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and nanomaterials.

Q & A

Q. What proteomic or genomic tools identify off-target effects in complex biological systems?

  • Methodological Answer : Conduct RNA-seq or phosphoproteomics on treated vs. untreated cells to map pathway perturbations. Use Chemoproteomics (activity-based protein profiling) with alkyne-tagged probes to capture interactomes. Validate hits with siRNA knockdowns .

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